N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N~3~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring multiple pyrazole and isoxazole rings
Preparation Methods
The synthesis of N3-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves several steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom in the pyrazole ring can be substituted with different nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~3~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- 4-Bromo-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 4-Nitro-1H-pyrazole
Compared to these compounds, N3-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple pyrazole and isoxazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26BrN9O4 |
---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
N-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H26BrN9O4/c1-10-18(23)13(4)30(25-10)9-31-14(5)19(11(2)26-31)24-22(33)20-17(16(7)36-28-20)8-29-15(6)21(32(34)35)12(3)27-29/h8-9H2,1-7H3,(H,24,33) |
InChI Key |
UNDCCPCCQCBSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)NC(=O)C3=NOC(=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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